2-Chloro-N-(2-isopropyl-2H-pyrazol-3-yl)-acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

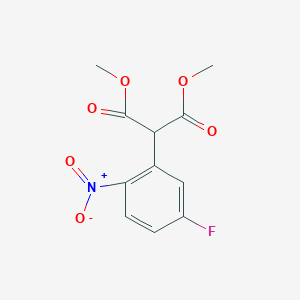

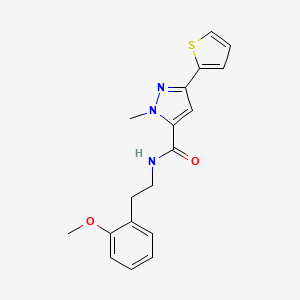

“2-Chloro-N-(2-isopropyl-2H-pyrazol-3-yl)-acetamide” is a chemical compound with the molecular formula C9H14ClN3O and a molecular weight of 215.68 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring attached to an isopropyl group and an acetamide group with a chlorine atom .

Applications De Recherche Scientifique

Pyrazole-Based Compound Synthesis

2-Chloro-N-(2-isopropyl-2H-pyrazol-3-yl)-acetamide is part of the pyrazole family, compounds known for their pharmacophore properties. Pyrazole derivatives have been widely utilized as synthons in organic synthesis, leading to the creation of biologically active compounds with varied therapeutic potential, such as anticancer, analgesic, anti-inflammatory, antimicrobial, and antiviral properties. The synthetic pathways often involve condensation followed by cyclization, employing common reagents like phosphorus oxychloride, dimethyl formamide, and hydrazine. These methodologies facilitate the synthesis of heterocyclic pyrazoles with potential yields under various conditions including simple reactions and microwave irradiation (Dar & Shamsuzzaman, 2015).

Catalytic Applications

Hexasubstituted pyrazolines, closely related to the pyrazole structure of this compound, serve as precursors in the synthesis of unique cyclopropanes and other derivatives with applications in catalysis. These compounds have demonstrated efficacy as oxygen-atom transfer reagents and offer pathways for the synthesis of various organic compounds, highlighting their versatile role in synthetic chemistry and potential in facilitating diverse biochemical reactions (Baumstark et al., 2013).

Neurodegenerative Disease Management

Pyrazoline derivatives, similar in structure to this compound, have been explored for their neuroprotective properties against diseases like Alzheimer's and Parkinson's. Their inhibitory action on enzymes such as acetylcholine esterase and monoamine oxidase suggests potential therapeutic applications in managing neurodegenerative disorders, providing a foundation for the development of new treatments (Ahsan et al., 2022).

Antibacterial and Antimicrobial Properties

Research has highlighted the role of pyrazoline derivatives in antimicrobial and antibacterial applications. Specifically, compounds synthesized from pyrazolines have shown promising results in binding with DNA gyrase subunit B, indicating their potential as effective antimicrobial agents. This insight suggests the possibility of utilizing the structural framework of pyrazolines for developing novel antimicrobial drugs (PatilTejaswini & Amrutkar Sunil, 2021).

Propriétés

IUPAC Name |

2-chloro-N-(2-propan-2-ylpyrazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3O/c1-6(2)12-7(3-4-10-12)11-8(13)5-9/h3-4,6H,5H2,1-2H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COMFBOSALXURDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC=N1)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(3,4-Dichlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2613811.png)

![[(2-Phenylethyl)carbamoyl]methyl 4-ethoxybenzoate](/img/structure/B2613815.png)

![methyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfonyl}benzenecarboxylate](/img/structure/B2613817.png)

![tert-butyl N-{2-[(3-nitrophenyl)amino]ethyl}carbamate](/img/structure/B2613819.png)

![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]thiophene-2-sulfonamide](/img/structure/B2613821.png)

![N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2613824.png)

![2-[2-(Trifluoromethyl)phenoxy]acetohydrazide](/img/structure/B2613826.png)

![7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2613830.png)